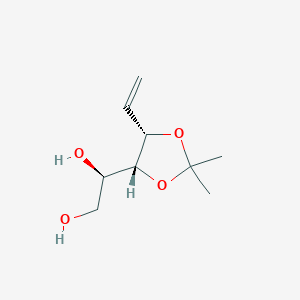
(R)-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol is a chiral compound with a complex structure featuring multiple functional groups, including a dioxolane ring and a diol. This compound’s stereochemistry is defined by its specific configuration at multiple chiral centers, making it an interesting subject for stereochemical studies and applications in asymmetric synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the acid-catalyzed reaction of a diol with an aldehyde or ketone.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Wittig reaction or a similar olefination process.
Chiral Resolution: The chiral centers can be introduced using chiral catalysts or starting materials, followed by resolution techniques such as chromatography or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: for the formation of the dioxolane ring.
Continuous flow systems:
Automated chiral resolution: processes to ensure high enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The diol groups can be oxidized to form aldehydes or carboxylic acids using reagents like PCC or KMnO4.
Reduction: The vinyl group can be hydrogenated to an ethyl group using catalysts like Pd/C.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, NaIO4.
Reduction: H2 with Pd/C, NaBH4.
Substitution: Alkyl halides, acyl chlorides, strong bases like NaH.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Acts as a ligand in chiral catalysts for enantioselective reactions.
Biology
Enzyme Studies: Used to study enzyme-substrate interactions due to its chiral nature.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific chiral properties.
Mecanismo De Acción
The mechanism of action of ®-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol would depend on its specific application. For example:
As a Catalyst: It would coordinate with metal centers to induce chirality in the reaction products.
In Biological Systems: It could interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-((4S,5R)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol: The enantiomer of the compound .
1,3-Dioxolane Derivatives: Compounds with similar dioxolane rings but different substituents.
Uniqueness
Chirality: The specific ® and (4R,5S) configuration makes it unique in its stereochemical properties.
Functional Groups: The combination of a dioxolane ring, vinyl group, and diol is relatively rare and offers unique reactivity.
Propiedades
Fórmula molecular |
C9H16O4 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
(1R)-1-[(4R,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C9H16O4/c1-4-7-8(6(11)5-10)13-9(2,3)12-7/h4,6-8,10-11H,1,5H2,2-3H3/t6-,7+,8-/m1/s1 |
Clave InChI |
DFJFQMKMLZLSOG-GJMOJQLCSA-N |
SMILES isomérico |
CC1(O[C@H]([C@H](O1)[C@@H](CO)O)C=C)C |
SMILES canónico |
CC1(OC(C(O1)C(CO)O)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
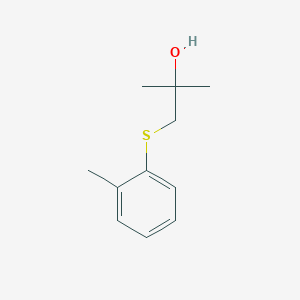
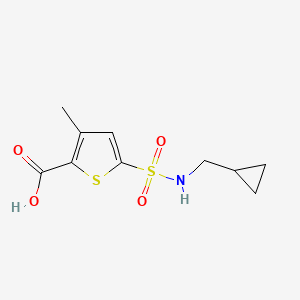
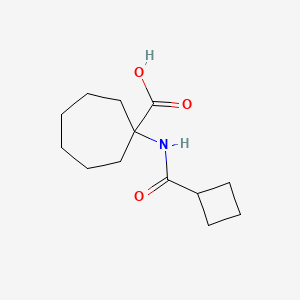

![3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)
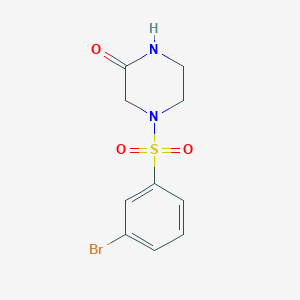
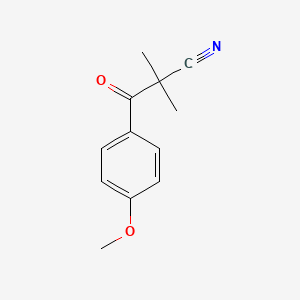
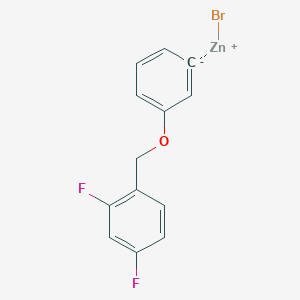
![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)

![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)


